molecular formula C12H12F3N3O B4793136 N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B4793136
M. Wt: 271.24 g/mol
InChI Key: WYLCOIDJXDRDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other immune cells.

Mechanism of Action

N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells and other immune cells. BTK plays a critical role in the activation and proliferation of B cells, which are important components of the immune system. By inhibiting BTK, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine can block the activation and proliferation of cancer cells and other immune cells, leading to reduced tumor growth and improved immune function.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, the compound has been shown to affect the expression of a number of genes involved in cancer cell growth and survival. N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to modulate the activity of other enzymes and signaling pathways involved in cancer and immune function.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has several advantages for use in lab experiments. The compound is highly specific for BTK, which makes it a valuable tool for studying the role of BTK in cancer and immune function. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models and clinical trials. However, there are also limitations to the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments. The compound is relatively new, and there is still much to be learned about its effects on cancer and immune function. In addition, the compound may have off-target effects on other enzymes and signaling pathways, which could complicate data interpretation.

Future Directions

There are many future directions for research on N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine. One area of interest is the development of combination therapies that include N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in combination with immunotherapy, which could enhance the immune response to cancer cells. In addition, there is interest in exploring the use of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine in autoimmune diseases and other immune-related disorders. Finally, there is a need for further research on the mechanisms of action of N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine, including its effects on other enzymes and signaling pathways.

Scientific Research Applications

N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, N-(2-methoxyethyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. The compound has also been studied for its potential use in autoimmune diseases and other immune-related disorders.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-19-7-6-16-10-8-4-2-3-5-9(8)17-11(18-10)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLCOIDJXDRDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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